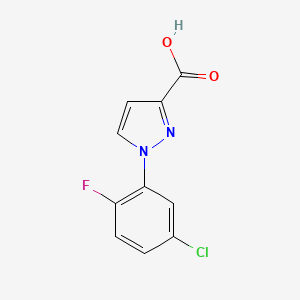

1-(5-Chloro-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid

Description

Its structure features a pyrazole ring substituted at the 1-position with a 5-chloro-2-fluorophenyl group and a carboxylic acid moiety at the 3-position. The interplay of electron-withdrawing halogens (Cl, F) and the carboxylic acid group influences its physicochemical properties, reactivity, and biological activity. This article compares this compound with structurally related pyrazole-carboxylic acids, focusing on substituent effects, synthesis, crystallography, and pharmacological implications.

Properties

Molecular Formula |

C10H6ClFN2O2 |

|---|---|

Molecular Weight |

240.62 g/mol |

IUPAC Name |

1-(5-chloro-2-fluorophenyl)pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C10H6ClFN2O2/c11-6-1-2-7(12)9(5-6)14-4-3-8(13-14)10(15)16/h1-5H,(H,15,16) |

InChI Key |

GXJCMQDNOHHGGI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N2C=CC(=N2)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

The synthesis of 1-(5-Chloro-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid generally follows these key steps:

- Construction of the pyrazole ring with appropriate substitution.

- Introduction of the 5-chloro-2-fluorophenyl substituent at the N-1 position.

- Functionalization at the 3-position of the pyrazole ring to introduce the carboxylic acid group.

Synthesis via Halogenated Phenyl Hydrazines and β-Ketoesters

One common synthetic route involves the condensation of substituted phenyl hydrazines with β-ketoesters or diketones to form the pyrazole ring, followed by oxidation or hydrolysis to yield the carboxylic acid.

- For example, 5-chloro-2-fluorophenyl hydrazine can be reacted with ethyl acetoacetate or similar β-ketoesters under acidic conditions to form the corresponding pyrazole ester intermediate.

- Subsequent hydrolysis of the ester group under basic or acidic conditions affords the target carboxylic acid.

This method is supported by analogous syntheses of pyrazole carboxylic acids reported in the literature, where substituted phenyl hydrazines are key starting materials.

Use of 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde Intermediates

A patented industrially viable method describes the preparation of related fluorophenyl-substituted pyrrole carboxaldehydes, which can be adapted for pyrazole derivatives:

- The process involves formylation and deprotection steps starting from pyrrole and 2-fluoroiodobenzene, catalyzed by minimal amounts of transition metals to reduce metal impurities.

- The crude intermediate 2-(2-fluorophenyl)-1-(triisopropylsilyl)-1H-pyrrole undergoes oxidation and hydrolysis steps to yield the carboxaldehyde, which can be further converted to the carboxylic acid.

Although this patent focuses on pyrrole derivatives, similar strategies can be employed for pyrazole analogues by modifying the heterocyclic core construction.

Cyclization of β-Diketones with Hydrazines

Another approach involves the cyclization of β-diketones or diketoesters with hydrazines:

- Dimethyl oxalate condensation with methyl ketones produces diketoesters.

- These intermediates react with substituted hydrazines, including 5-chloro-2-fluorophenyl hydrazine, to form 1,5-disubstituted pyrazole-3-carboxylate esters.

- Hydrolysis of these esters yields the corresponding pyrazole-3-carboxylic acids.

Comparative Data Table of Preparation Methods

Detailed Research Results

Industrial Production Insights

- The patent WO2019131695A1 describes a process for producing 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde with a yield exceeding 70%, using pyrrole and 2-fluoroiodobenzene as starting materials.

- The process involves a one-pot synthesis with sodium hydride base and dimethylimidazolidinone solvent, followed by aqueous sodium hydroxide treatment and organic extraction.

- This method emphasizes low transition metal catalyst usage to minimize metal impurities, a critical factor in pharmaceutical manufacturing.

Synthetic Routes from Academia

- A 2007 study reported the synthesis of 4-benzoyl-1-(2-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid derivatives by reacting 4-phenylcarbonyl-5-phenyl-2,3-dihydro-2,3-furandione with 2-fluorophenyl hydrazones.

- Conversion of carboxylic acid derivatives to acid chlorides using thionyl chloride, followed by amide formation, demonstrates functional group versatility.

- Esterification reactions with alcohols and hydrazine derivatives further expand the compound library.

Pyrazole-3-Carboxylic Acid Derivatives Synthesis

- In 2021, a series of pyrazole-3-carboxylic acid derivatives were synthesized via Claisen condensation of ketones with dimethyl oxalate, cyclization with hydrazines, and ester hydrolysis.

- Alkylation at the N-1 position was achieved using alkyl bromides and potassium carbonate, followed by hydrolysis to yield carboxylic acids.

- These methods provide a modular approach to synthesize diverse pyrazole carboxylic acids, which can be adapted for 5-chloro-2-fluorophenyl substitution.

Chemical Reactions Analysis

1-(5-Chloro-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid undergoes several types of chemical reactions, including:

Substitution reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of various derivatives.

Oxidation and reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.

Coupling reactions: The pyrazole ring can undergo coupling reactions with various electrophiles, leading to the formation of biaryl or heteroaryl compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like lithium aluminum hydride for reductions, and oxidizing agents like potassium permanganate for oxidations. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Chloro-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its potential anti-inflammatory or anticancer effects. The exact molecular pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences between the target compound and its analogs:

Key Observations:

- Carboxylic Acid Position : Moving the COOH group from position 3 (target) to 5 ( compound) alters hydrogen-bonding capacity and acidity, impacting protein binding .

- Steric and Electronic Factors : Dichlorophenyl () and methyl () substitutions introduce steric bulk, which may hinder interactions in tight enzymatic pockets compared to the target compound’s smaller 5-Cl-2-F-phenyl group .

Crystallographic and Physicochemical Properties

- Crystal Packing : ’s dichlorophenyl analog exhibits intramolecular O–H···O hydrogen bonds and π-π interactions (centroid distances 3.8–3.9 Å), stabilizing its lattice . The target compound’s fluorine atom may introduce stronger C–F···H or C–F···π interactions due to its high electronegativity.

- Solubility and Acidity : The target compound’s COOH group (pKa ~3.8) is more acidic than ’s 5-COOH analog (pKa ~4.5) due to proximity to electron-withdrawing halogens .

Pharmacological Implications

- Bioavailability: Fluorine in the target compound may enhance metabolic stability by resisting oxidative degradation compared to non-fluorinated analogs .

- Target Engagement : The 5-Cl-2-F-phenyl group could improve selectivity for kinases or GPCRs over ’s dichlorophenyl analog, which may exhibit off-target effects due to higher lipophilicity .

Biological Activity

1-(5-Chloro-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHClFNO

- Molecular Weight : 252.68 g/mol

- CAS Number : 43438533

- Physical State : Solid

- Solubility : Soluble in methanol

This compound exhibits various biological activities primarily through its interaction with specific molecular targets. Some of the key mechanisms include:

- Inhibition of Enzymes : It has been shown to inhibit cyclooxygenases (COX-1 and COX-2), which are pivotal in the inflammatory process. This inhibition suggests potential anti-inflammatory properties.

- Phosphodiesterase Inhibition : Preliminary studies indicate that pyrazole derivatives may serve as inhibitors of phosphodiesterase enzymes, which play a critical role in regulating cellular signaling pathways.

Biological Activity

The biological activity of this compound can be summarized in the following categories:

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit significant anti-inflammatory effects. The compound's IC values indicate its potency compared to standard anti-inflammatory drugs like diclofenac.

Analgesic Activity

In vivo studies have shown that this compound can reduce pain responses significantly, indicating its potential as an analgesic agent. The analgesic activity was measured by assessing the reduction in pain-related behaviors in animal models.

Antimicrobial Activity

Emerging research suggests that pyrazole derivatives may possess antimicrobial properties, particularly against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of pyrazole derivatives:

-

Study on Anti-inflammatory Effects :

A study evaluated a series of pyrazole compounds for their anti-inflammatory activity using carrageenan-induced paw edema models. The results indicated that certain compounds exhibited superior efficacy compared to traditional NSAIDs, with a notable selectivity for COX-2 inhibition . -

Antimicrobial Evaluation :

Another research effort focused on the antimicrobial properties of pyrazole derivatives, revealing promising results against Gram-positive and Gram-negative bacteria. The study suggested that modifications to the pyrazole structure could enhance antimicrobial potency . -

Pharmacokinetics and Toxicology :

A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Results indicated favorable oral bioavailability and low toxicity in preliminary animal models .

Q & A

Basic: What are the primary synthetic routes for 1-(5-Chloro-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or via Suzuki coupling for aryl group introduction. Key steps include:

- Precursor selection : Use 5-chloro-2-fluoroaniline derivatives to ensure proper substitution on the pyrazole ring.

- Cyclization : Optimize temperature (80–120°C) and solvent polarity (e.g., ethanol or DMF) to enhance yield .

- Acid hydrolysis : Post-cyclization, treat with HCl or H₂SO₄ to convert ester groups to carboxylic acids. Monitor pH to avoid over-acidification .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for high-purity isolates .

Basic: How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituents via chemical shifts:

- Pyrazole C3-carboxylic acid: δ ~160-170 ppm (¹³C).

- Aromatic protons (5-Cl-2-F-phenyl): δ ~7.0-7.8 ppm (¹H) with splitting patterns reflecting para/ortho substitution .

- IR spectroscopy : Confirm carboxylic acid (O–H stretch: 2500-3300 cm⁻¹; C=O: ~1700 cm⁻¹) and pyrazole ring (C–N: ~1500 cm⁻¹) .

- Cross-validation : Compare with computational predictions (DFT) or literature data for analogous pyrazoles .

Advanced: What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) across studies?

Methodological Answer:

- Assay standardization : Control variables like cell line (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%) to minimize artifacts .

- Metabolic stability testing : Evaluate compound degradation in vitro (e.g., liver microsomes) to differentiate intrinsic activity from metabolic interference .

- Structural analogs : Compare with derivatives (e.g., 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid) to isolate substituent effects .

Advanced: How can X-ray crystallography elucidate the compound’s conformational stability and intermolecular interactions?

Methodological Answer:

- Crystallization : Use slow evaporation in polar solvents (e.g., methanol/water) to grow single crystals. Monitor temperature (294 K) and humidity .

- Data collection : Employ a diffractometer (e.g., Enraf–Nonius CAD-4) with Mo-Kα radiation (λ = 0.71073 Å). Measure parameters like unit cell dimensions (e.g., a = 13.192 Å, β = 102.42°) .

- Analysis : Refine using software (SHELXL) to determine hydrogen bonding (e.g., O–H···N interactions) and π-π stacking between aromatic rings, which stabilize the lattice .

Advanced: What computational methods predict the compound’s binding affinity to pharmacological targets (e.g., kinases)?

Methodological Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets. Parameterize force fields (e.g., AMBER) for halogen bonds (Cl/F) .

- MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability. Analyze RMSD (<2 Å) and hydrogen bond occupancy .

- QSAR models : Train datasets on pyrazole derivatives to correlate substituent electronegativity (Cl/F) with inhibitory potency .

Basic: What are the key physicochemical properties (solubility, logP) influencing bioavailability?

Methodological Answer:

- logP determination : Use shake-flask method (octanol/water) or computational tools (ChemAxon). Expected logP ~2.4 due to Cl/F substituents .

- Solubility : Measure via HPLC-UV in PBS (pH 7.4). Carboxylic acid group enhances aqueous solubility (~1-5 mg/mL) but may require salt formation (e.g., sodium salt) for in vivo studies .

- pKa estimation : Titrate potentiometrically; carboxylic acid pKa ~3.5-4.0, influencing ionization at physiological pH .

Advanced: How do structural modifications (e.g., methyl vs. propyl groups) alter SAR in pyrazole analogs?

Methodological Answer:

- Substituent mapping : Synthesize derivatives (e.g., 5-Chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid) and compare IC₅₀ values .

- Steric effects : Introduce bulky groups (propyl) at position 3 to hinder off-target interactions, monitored via SPR binding assays .

- Electronic effects : Replace Cl with F to modulate electron-withdrawing effects, impacting target affinity (e.g., kinase inhibition) .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Methodological Answer:

- Matrix effects : Use LC-MS/MS with isotopically labeled internal standards (e.g., ¹³C-carboxylic acid) to correct ion suppression .

- Extraction optimization : Solid-phase extraction (C18 columns) at pH 3.0 maximizes recovery of the ionized carboxylic acid .

- Limit of detection : Achieve ~0.1 ng/mL via MRM transitions (e.g., m/z 282 → 238 for [M-H]⁻) .

Basic: What safety protocols are essential for handling this compound in the laboratory?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (irritation risk) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders .

- Waste disposal : Neutralize acidic waste with sodium bicarbonate before aqueous disposal .

Advanced: How can metabolic pathways (Phase I/II) be characterized to identify potential toxicophores?

Methodological Answer:

- In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Profile metabolites via UPLC-QTOF (e.g., hydroxylation at C5 or glucuronidation of the carboxylic acid) .

- CYP inhibition assays : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

- Reactive metabolite screening : Trapping studies with glutathione (GSH) to detect thioether adducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.